6-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile
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Overview
Description
6-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple heterocyclic rings, making it a valuable candidate for various biochemical applications.
Mechanism of Action
Target of action
The compound “6-[5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile” belongs to the class of thiazolo[4,5-b]pyridines . Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets .
Biochemical pathways
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Result of action
Thiazolo[4,5-b]pyridines have been reported to exhibit a variety of pharmacological activities .
Biochemical Analysis
Biochemical Properties
The compound interacts with PI3K enzymes, which play a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival, and intracellular trafficking . The compound has shown potent inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ .
Cellular Effects
6-[5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile influences cell function by inhibiting the PI3K enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . The inhibition of these enzymes can lead to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling molecule, thereby affecting various cellular processes .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to the ATP-binding site of the PI3K enzymes, thereby inhibiting their activity . This leads to a decrease in the production of PIP3, which in turn affects various signaling pathways, including those involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
The effects of 6-[5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile on cellular function have been observed over time in laboratory settings . The compound has shown stability and potent inhibitory activity against PI3K enzymes over time .
Metabolic Pathways
The compound is involved in the PI3K/AKT signaling pathway by inhibiting the activity of PI3K enzymes . This could affect metabolic flux and metabolite levels, given the role of this pathway in regulating cellular metabolism .
Subcellular Localization
Given its role as a PI3K inhibitor, it is likely that the compound could be localized to areas where these enzymes are active, such as the plasma membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile typically involves a multi-step process One common approach starts with the preparation of the thiazolo[4,5-c]pyridine core, followed by the construction of the octahydropyrrolo[3,4-c]pyrrole ring systemReaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
6-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium methoxide
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential as a therapeutic agent, particularly in the inhibition of phosphoinositide 3-kinase (PI3K) enzymes
Industry: Utilized in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure and have been studied for their pharmacological activities.
Pyridine derivatives: Compounds with pyridine rings are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
What sets 6-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile apart is its unique combination of multiple heterocyclic rings, which enhances its binding affinity and specificity for certain molecular targets. This structural complexity also provides opportunities for further functionalization and optimization in drug development .
Properties
IUPAC Name |
6-[5-([1,3]thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S/c19-5-12-1-2-17(21-6-12)23-8-13-10-24(11-14(13)9-23)18-22-15-7-20-4-3-16(15)25-18/h1-4,6-7,13-14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIVGKBYGCBSAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C4=NC5=C(S4)C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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